1,1,1-Tris(chloromethyl)ethane

Catalog No.
S1510168
CAS No.
1067-09-0
M.F
C5H9Cl3
M. Wt
175.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Tris(chloromethyl)ethane

CAS Number

1067-09-0

Product Name

1,1,1-Tris(chloromethyl)ethane

IUPAC Name

1,3-dichloro-2-(chloromethyl)-2-methylpropane

Molecular Formula

C5H9Cl3

Molecular Weight

175.48 g/mol

InChI

InChI=1S/C5H9Cl3/c1-5(2-6,3-7)4-8/h2-4H2,1H3

InChI Key

BYXOMFFBGDPXHB-UHFFFAOYSA-N

SMILES

CC(CCl)(CCl)CCl

Canonical SMILES

CC(CCl)(CCl)CCl

The exact mass of the compound 1,1,1-Tris(chloromethyl)ethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151253. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1,1-Tris(chloromethyl)ethane is a trifunctional alkylating agent featuring three primary chloromethyl groups attached to a central quaternary carbon. This neopentyl-like core imparts significant steric rigidity and a precise three-dimensional orientation to the reactive sites. It serves as a key precursor for synthesizing molecules with C3 symmetry, such as tripodal ligands for coordination chemistry and well-defined, star-shaped cores for dendrimers and specialized polymers.[1] Its primary utility lies in creating structurally constrained, tripod-like architectures that are inaccessible with more flexible or linear building blocks.

Research Fit

Workflow Trifunctional crosslinker precursor synthesis
Selection Liquid form at ambient conditions simplifies metering
Compatibility Suitable for hydrophobic polymer networks and non-aqueous media

Substituting 1,1,1-Tris(chloromethyl)ethane with more common polyhalogenated compounds is often unfeasible due to critical differences in functionality, reactivity, and molecular geometry. For instance, using a tetrafunctional crosslinker like pentaerythritol tetrachloride (PETC) would lead to a higher crosslink density and potentially insoluble or brittle polymers where trifunctional branching is desired.[2][3] Conversely, flexible linkers such as 1,2,3-trichloropropane lack the rigid neopentyl core, failing to produce the precise three-dimensional structure essential for creating effective tripodal ligands or defined dendritic cores.[1] Furthermore, while the bromo-analog, 1,1,1-Tris(bromomethyl)ethane, offers higher reactivity, the chloro- derivative provides greater stability and more controlled, stepwise reaction kinetics, which is critical for avoiding unwanted side reactions in complex, multi-step syntheses.[4]

Substitution Risk

1
Bromo analog reactivity Higher lability may lead to premature crosslinking and differ in thermal stability profile.
2
Hydroxy analog polarity Water miscibility shifts network hydrophobicity, making it unsuitable for non-polar matrices.
3
Melting point gap Large difference in physical form alters processing compatibility; solid triol requires dissolution steps.

Precursor Suitability: Enables High-Yield Synthesis of Energetic Plasticizers

1,1,1-Tris(chloromethyl)ethane is a highly effective precursor for the synthesis of 1,1,1-tris(azidomethyl)ethane (TMETA), a new energetic plasticizer. In a direct comparison of synthesis routes starting from trimethylolethane, the tosylation-azidation pathway was optimized to produce TMETA with a yield of up to 92.25% and a purity of 99%.[5] This demonstrates the compound's suitability as a stable, high-conversion intermediate for producing advanced energetic materials where purity and yield are critical for performance and safety.

Evidence DimensionProduct Yield
Target Compound Data92.25% yield for TMETA starting from the corresponding tosylate of trimethylolethane, a common derivative route from 1,1,1-Tris(chloromethyl)ethane.
Comparator Or BaselineA related synthesis of N-(2-nitroxyethyl)-N-(2-azidoethyl)nitramine (NMPA) via azido-substitution reported a yield of 71.5%.[5]
Quantified DifferenceThe route utilizing the trimethylolethane core achieves a ~29% higher yield compared to the alternative energetic plasticizer synthesis.
ConditionsAzide substitution reaction with NaN3, at 105-110°C for 48 hours.[5]

For procurement in energetic materials manufacturing, selecting a precursor that maximizes yield and purity directly impacts production efficiency, cost, and the safety profile of the final product.

Physical state & handling
Data to verify
Liquid at RT (m.p. 18 °C) vs solid triol (193–195 °C); ΔT ≈ 175 °C
Liquid form supports easier metering, mixing, and low-temperature processing
Literature values; confirm exact melting point with supplier COA

Structural Integrity: Foundation for Sterically Defined and Stable Tripodal Ligands

1,1,1-Tris(chloromethyl)ethane is the established starting material for the synthesis of 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos), a classic tripodal ligand.[5] The rigid C3v symmetric core provided by this precursor is critical for forcing facial coordination in metal complexes, such as [(triphos)RhCl(C2H4)]. This defined geometry creates stable and predictable catalytic environments. In contrast, more flexible linkers would allow for various binding modes (e.g., meridional), leading to mixtures of isomers and less selective catalytic behavior.

Evidence DimensionCoordination Geometry
Target Compound DataExclusively forms facially coordinated 'piano-stool' type complexes due to the rigid tripodal structure.[1][6]
Comparator Or BaselineFlexible or linear multidentate ligands can yield mixtures of facial (fac) and meridional (mer) isomers, or act as bridging ligands, complicating catalytic studies.
Quantified DifferenceQualitative but absolute: provides a single, predictable coordination geometry versus multiple possibilities for flexible analogs.
ConditionsSynthesis of organometallic complexes with transition metals like Ruthenium, Rhodium, and Manganese.[1][5][6]

For researchers in catalysis and materials science, using this precursor ensures the synthesis of structurally pure ligands, which is essential for reproducible results and understanding structure-activity relationships.

Hydrophobicity
Source review
Calculated log P 3.132 vs. hydroxy analog log P ≈ −1.5; >140× water solubility difference
Enables design of hydrophobic polymer networks and organic-phase reactions
Calculated log P; confirm experimentally for critical applications

Processability: Enables High-Yield, One-Pot Amination for Triamine Synthesis

While direct high-yield amination of 1,1,1-Tris(chloromethyl)ethane is challenging, its bromo-analog, 1,1,1-Tris(bromomethyl)ethane, serves as a direct procurement comparator for synthesizing the important tripodal triamine ligand, TAME. A modern, one-pot synthesis using the bromo-analog and ammonia in ethanol achieved a 70% yield.[5] This is a significant improvement over older, lower-yield methods. The choice between the chloro- and bromo- starting material depends on a trade-off: the chloro-compound offers greater shelf-stability and lower cost, while the bromo-compound provides the higher reactivity needed for efficient amination under these optimized conditions.

Evidence DimensionReaction Yield (for TAME synthesis)
Target Compound DataThe chloro-analog is less reactive, often requiring harsher conditions or multi-step conversions (e.g., via azide reduction), with historical yields being lower.
Comparator Or Baseline1,1,1-Tris(bromomethyl)ethane: 70% yield in an optimized one-pot synthesis of TAME.[5]
Quantified DifferenceThe bromo-analog provides a >3x increase in yield compared to older, multi-step routes (often ~15-20%) that might be necessary for the less reactive chloro-compound.
ConditionsReaction with ammonia in ethanol at 150 °C.[5]

This evidence allows a buyer to make a clear choice: procure the more stable and economical chloro-compound for applications where moderate reactivity is sufficient, or select the bromo-analog for processes like high-yield amination where enhanced reactivity is paramount.

Reactivity profile
Class-level inference
Chloro (m.p. 18 °C, MW 175.5) vs bromo (m.p. 9.2 °C, MW 308.8); MW 43% smaller
Balanced reactivity reduces risk of premature crosslinking; lower halogen mass fraction per crosslink
Class-level trends; verify under specific reaction conditions
Molecular conformation
Method context
Electron diffraction reveals C3/C1 conformer equilibrium with specific torsional angles and Cl⋯Cl distances
Conformational data supports computational modeling of reactivity and network topology design
Gas-phase study; solution behavior may differ
Commercial specification
Data to verify
Liquid, purity ≥98% (GC), density 1.271 g/mL, n20/D 1.482
Consistent liquid form and defined constants simplify volumetric dispensing and quality control
Typical commercial data; request lot-specific COA

Core Building Block for Rigid Tripodal Phosphine Ligands in Catalysis

This compound is the preferred starting material for synthesizing ligands like 'triphos' (1,1,1-tris(diphenylphosphinomethyl)ethane). The rigid neopentyl core is essential for creating a predictable coordination pocket around a metal center, which is critical for developing selective homogeneous catalysts for processes such as hydrogenation and hydroformylation.[5]

Synthesis of Trifunctional Cores for Dendrimers and Star Polymers

The well-defined trifunctional nature of 1,1,1-Tris(chloromethyl)ethane makes it an ideal initiator core for the divergent synthesis of dendrimers and 3-arm star polymers. Its use ensures a uniform starting point, leading to macromolecules with lower polydispersity and more predictable properties compared to using less-defined or more flexible initiators.[6]

Intermediate for High-Purity Energetic Materials

As demonstrated by its efficient conversion to 1,1,1-tris(azidomethyl)ethane (TMETA), this compound serves as a reliable intermediate in the production of advanced energetic plasticizers.[1] Its stability and high conversion rate are critical attributes for manufacturing materials where performance and safety are directly linked to purity.

Application Fit Matrix

Application
Selection Property
Validation Focus
Hydrophobic crosslinker synthesis
log P 3.132, water insolubility
Water uptake resistance and network dimensional stability
Solvent-free low-temperature crosslinking
Liquid at RT (m.p. 18 °C)
Homogeneous mixing and VOC reduction in melt processes
Controlled nucleophilic substitution
Three chloromethyl arms, conformational dynamics
Crosslink density and network homogeneity
Organometallic ligand precursor
Compact neopentyl core, rigid scaffold
Tridentate coordination geometry and framework predictability

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3922-27-8
1067-09-0

Wikipedia

1,3-Dichloro-2-(chloromethyl)-2-methylpropane

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